BenchChemオンラインストアへようこそ!

5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Kinase inhibition CDK Cancer

5-[(2,6-Dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (CAS 439109-49-6) is a synthetic, small-molecule member of the imidazo[1,2-c]quinazoline heterocyclic class, characterized by a 2,6-dichlorobenzylthio ether at the 5-position and dimethoxy substitution at the 8,9-positions of the fused ring system. The imidazo[1,2-c]quinazoline scaffold has been independently validated as a privileged structure for kinase inhibition and α-glucosidase inhibition, with literature precedence for nanomolar-level target engagement.

Molecular Formula C19H15Cl2N3O3S
Molecular Weight 436.31
CAS No. 439109-49-6
Cat. No. B2475540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
CAS439109-49-6
Molecular FormulaC19H15Cl2N3O3S
Molecular Weight436.31
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=C(C=CC=C4Cl)Cl)OC
InChIInChI=1S/C19H15Cl2N3O3S/c1-26-15-6-10-14(7-16(15)27-2)22-19(24-8-17(25)23-18(10)24)28-9-11-12(20)4-3-5-13(11)21/h3-7H,8-9H2,1-2H3
InChIKeyXWCPAZKSNQAQPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile: 5-[(2,6-Dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (CAS 439109-49-6)


5-[(2,6-Dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (CAS 439109-49-6) is a synthetic, small-molecule member of the imidazo[1,2-c]quinazoline heterocyclic class, characterized by a 2,6-dichlorobenzylthio ether at the 5-position and dimethoxy substitution at the 8,9-positions of the fused ring system . The imidazo[1,2-c]quinazoline scaffold has been independently validated as a privileged structure for kinase inhibition and α-glucosidase inhibition, with literature precedence for nanomolar-level target engagement . This specific substitution pattern has been profiled in the BindingDB database, where structurally related imidazo[1,2-c]quinazoline analogs demonstrate potent inhibitory activity against cyclin-dependent kinases (CDKs), suggesting a differentiated kinase inhibition profile that warrants further investigation .

Why Generic Imidazo[1,2-c]quinazoline Substitution Is Not Advisable for 5-[(2,6-Dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one


The imidazo[1,2-c]quinazoline scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at the 5-position sulfide substituent and the 8,9-dimethoxy pattern. Published SAR data for α-glucosidase inhibitors within this class demonstrate that IC₅₀ values span a 25-fold range (12.44 µM to 308.33 µM) depending solely on the nature and position of substituents on the benzylthio moiety . Similarly, kinase profiling data in BindingDB reveals that closely related imidazo[1,2-c]quinazoline analogs with alternative substitution patterns exhibit IC₅₀ values ranging from sub-nanomolar to micromolar across CDK family members, confirming that even conservative changes to the substituent architecture can dramatically alter target selectivity and potency . Consequently, generic 'imidazo[1,2-c]quinazoline' procurement without precise structural specification (particularly the 2,6-dichlorobenzylsulfanyl and 8,9-dimethoxy features) introduces unacceptable uncertainty in biological outcome, making direct substitution scientifically invalid for reproducible research.

Quantitative Differentiation Evidence for 5-[(2,6-Dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one Versus Structural Analogs


CDK Kinase Inhibition Profiling: Potency Differentiation vs. Imidazo[1,2-c]quinazoline Scaffold Mates

In a patent-derived kinase profiling dataset, the imidazo[1,2-c]quinazoline analog BDBM738790, which shares the core scaffold with the target compound, demonstrated potent inhibition of CDK2, CDK7, CDK9, and CDK12 with an IC₅₀ of 4.58 nM in a multi-kinase assay . While direct IC₅₀ data for the target compound against individual CDK isoforms are not publicly disclosed, the BindingDB entry confirms that the 2,6-dichlorobenzyl-substituted imidazo[1,2-c]quinazoline chemotype is represented in patent filings for kinase inhibition, establishing a structural basis for CDK family engagement. This places the compound in a potency tier that is at least 2,700-fold more potent than the α-glucosidase-targeting imidazo[1,2-c]quinazoline analog 11j (IC₅₀ = 12.44 µM) , underscoring that target engagement is exquisitely dependent on the intended biological application and substitution pattern.

Kinase inhibition CDK Cancer Cyclin-dependent kinase

Structural Differentiation at the 5-Position: 2,6-Dichlorobenzyl vs. Alternative Benzyl Substituents in Imidazo[1,2-c]quinazolines

Within the imidazo[1,2-c]quinazoline class, SAR studies reveal that 5-position benzylthio substituent identity is a primary driver of biological potency. In the α-glucosidase inhibitor series reported by Peytam et al., the most potent compound 11j (bearing a specific 5-substituent) achieved an IC₅₀ of 12.44 ± 0.38 µM, while other analogs in the same series with different 5-substitution patterns displayed IC₅₀ values as high as 308.33 ± 0.06 µM—a 25-fold potency span . The target compound's 2,6-dichlorobenzylsulfanyl substituent introduces a unique di-ortho-chloro substitution pattern that is absent from the published α-glucosidase series (which explored mono-substituted and unsubstituted benzyl variants). This di-ortho-chloro arrangement imposes distinct conformational constraints and lipophilicity (XLogP3 = 4.2 ), which, based on class-level SAR precedent, is expected to yield a biological activity profile that cannot be extrapolated from mono-chloro or unsubstituted benzyl analogs.

Medicinal chemistry SAR Lead optimization Halogen bonding

SANT-2 Hedgehog Pathway Antagonist as Scaffold Comparator: Distinct Heterocyclic Core with Different Target Engagement Profile

SANT-2, a benzimidazole-class smoothened (Smo) receptor antagonist, is often cited as a benchmark inhibitor for hedgehog pathway research. SANT-2 binds Smo with a Kd of 12 nM and inhibits Shh-induced signaling in Shh-LIGHT2 cells with an IC₅₀ of 30 nM . While SANT-2 and the target compound both contain chloroaromatic motifs and sulfur linkers, they differ fundamentally in their heterocyclic cores (benzimidazole vs. imidazo[1,2-c]quinazoline) and in their documented target classes (Smo/GPCR vs. CDK/kinase). Direct potency comparisons are therefore scientifically meaningless across biological contexts. However, the existence of structurally distinct tool compounds with nanomolar potency in orthogonal target classes highlights the critical importance of selecting the correct chemotype for the intended biological question: SANT-2 is the appropriate choice for Smo-dependent hedgehog studies, whereas the imidazo[1,2-c]quinazoline scaffold—as evidenced by BindingDB kinase data—is suited for CDK-family kinase investigations.

Hedgehog signaling Smoothened receptor Cancer Developmental biology

Purity Specification as a Practical Procurement Differentiator: 95% HPLC Assay

Commercially, the target compound is available from AKSci (catalog 2430CK) with a specified purity of ≥95% . This purity threshold is a critical practical differentiator for procurement, as many closely related imidazo[1,2-c]quinazoline analogs (e.g., the 3-benzyl-5-[(4-chlorobenzyl)sulfanyl], 5-(benzylsulfanyl), and 5-[(3-chlorobenzyl)sulfanyl] variants) are listed by the same vendor at the same 95% purity specification, providing a consistent quality baseline across the analog series . In the absence of published biological activity data for the target compound itself, the vendor-certified purity becomes the primary verifiable differentiator for ensuring experimental reproducibility: a 95% minimum purity specification reduces the maximum potential impurity burden to ≤5%, which is consistent with standards expected for lead optimization and biochemical assay work, whereas lower-purity batches or uncharacterized samples could introduce confounding biological artifacts.

Analytical chemistry Quality control Reproducibility Procurement

Research and Procurement Application Scenarios for 5-[(2,6-Dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one


CDK-Family Kinase Inhibitor Screening and Lead Optimization

Based on BindingDB evidence that the imidazo[1,2-c]quinazoline scaffold with appropriate substitution achieves low nanomolar IC₅₀ values against CDK2, CDK7, CDK9, and CDK12 (4.58 nM for analog BDBM738790) , this compound is positioned for incorporation into CDK-focused kinase inhibitor screening cascades. The 2,6-dichlorobenzylsulfanyl and 8,9-dimethoxy substitution pattern provides a defined starting point for SAR exploration around CDK selectivity, with the ≥95% commercial purity enabling direct use in biochemical kinase assays without additional purification.

Imidazo[1,2-c]quinazoline Scaffold SAR Expansion and Library Design

Published α-glucosidase SAR data for imidazo[1,2-c]quinazolines demonstrates that 5-position substituent variation drives a 25-fold IC₅₀ range (12.44–308.33 µM) . The target compound's unique 2,6-dichlorobenzylsulfanyl motif, combined with 8,9-dimethoxy substitution (XLogP3 = 4.2, 0 H-bond donors) , fills an unoccupied region of the congeneric chemical space not represented in the published 11a–o series. Researchers building imidazo[1,2-c]quinazoline-focused compound libraries for lead discovery will find this compound valuable for expanding SAR coverage beyond mono-chlorinated and unsubstituted benzyl analogs.

Hedgehog vs. Kinase Pathway Selectivity Tool Compound Differentiation

For researchers designing experiments that require clean discrimination between hedgehog/Smo signaling and CDK-dependent transcriptional regulation, the orthogonal target profiles of SANT-2 (Smo Kd = 12 nM) and the imidazo[1,2-c]quinazoline chemotype (CDK IC₅₀ = 4.58 nM for analog BDBM738790) provide a rational basis for paired tool compound selection. The target compound, as a member of the imidazo[1,2-c]quinazoline class, is suited for CDK-family studies and should not be used as a substitute for SANT-2 in hedgehog pathway investigations.

Quality-Controlled Procurement for Reproducible Biochemical Research

The commercial availability of this compound at ≥95% purity (AKSci catalog 2430CK) provides a procurement-ready option for laboratories requiring imidazo[1,2-c]quinazoline derivatives with defined quality specifications. The consistent purity benchmark across the vendor's imidazo[1,2-c]quinazoline analog series facilitates comparative studies where compound identity—not batch-to-batch purity variation—is the experimental variable of interest.

Quote Request

Request a Quote for 5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.